Benzene, 1-(2-methoxyethoxy)-2,4-dinitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

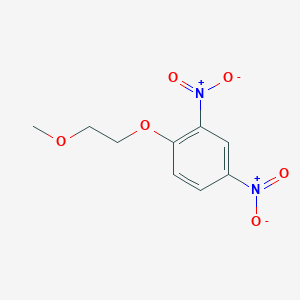

1-(2-Methoxyethoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of two nitro groups and a methoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethoxy)-2,4-dinitrobenzene typically involves the nitration of 1-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro groups are introduced at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

Industrial production of 1-(2-methoxyethoxy)-2,4-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include sodium dithionite, hydrogen gas with a palladium catalyst, and iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

Reduction: The major product formed is 1-(2-methoxyethoxy)-2,4-diaminobenzene.

Substitution: Depending on the nucleophile used, various substituted derivatives of 1-(2-methoxyethoxy)-2,4-dinitrobenzene can be obtained.

Scientific Research Applications

1-(2-Methoxyethoxy)-2,4-dinitrobenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethoxy)-2,4-dinitrobenzene involves its interaction with molecular targets through its nitro and methoxyethoxy groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

2-Methoxyethanol: An organic solvent with similar structural features but different chemical properties.

2-(2-Methoxyethoxy)ethanol: Another glycol ether with applications in various industries.

2,4-Dinitrophenol: A compound with two nitro groups but lacking the methoxyethoxy group.

Uniqueness

1-(2-Methoxyethoxy)-2,4-dinitrobenzene is unique due to the presence of both nitro and methoxyethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Benzene, 1-(2-methoxyethoxy)-2,4-dinitro- (CAS No. 67674-33-3) is an organic compound featuring a benzene ring substituted with two nitro groups at the 2 and 4 positions, along with a methoxyethoxy group. This compound has garnered interest in various fields due to its potential biological activities. This article provides an overview of its biological activity, including detailed findings from research studies, mechanisms of action, and comparisons with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O5 |

| Molecular Weight | 240.21 g/mol |

| IUPAC Name | Benzene, 1-(2-methoxyethoxy)-2,4-dinitro- |

| InChI Key | GJZKZKZPKXJYFM-UHFFFAOYSA-N |

Research indicates that the biological activity of Benzene, 1-(2-methoxyethoxy)-2,4-dinitro- may be attributed to its ability to interact with specific molecular targets. The presence of nitro groups can enhance the compound's electrophilic character, allowing it to participate in various biochemical reactions. Studies suggest that it may exhibit:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies indicate that it could inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Antioxidant Activity

A study assessed the antioxidant potential of Benzene, 1-(2-methoxyethoxy)-2,4-dinitro- using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 45.3 |

| ABTS | 38.7 |

Antimicrobial Activity

In vitro studies were conducted to evaluate the antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that Benzene, 1-(2-methoxyethoxy)-2,4-dinitro- possesses moderate antimicrobial activity.

Case Studies and Research Findings

- Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry highlighted that derivatives of dinitrobenzene compounds exhibit significant antioxidant activity due to their ability to donate electrons and stabilize free radicals .

- Antimicrobial Activity Research : Research conducted by Siddiqui et al. (2020) found that nitro-substituted aromatic compounds showed enhanced antibacterial effects against gram-positive bacteria. Benzene, 1-(2-methoxyethoxy)-2,4-dinitro- was included in this study and demonstrated promising results .

- Mechanistic Insights : A paper presented at the International Symposium on Chemical Biology discussed the interaction of dinitro compounds with cellular pathways involved in oxidative stress response, suggesting a mechanism by which these compounds exert protective effects against cellular damage .

Comparison with Similar Compounds

Benzene, 1-(2-methoxyethoxy)-2,4-dinitro- can be compared with other nitro-substituted compounds regarding their biological activities:

| Compound | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| Benzene, 1-(2-methoxyethoxy)-2,4-dinitro- | 45.3 | 32 (S. aureus) |

| Nitrobenzene | 60.5 | 64 (E. coli) |

| Dinitrophenol | 50.0 | 16 (S. aureus) |

Properties

CAS No. |

67674-33-3 |

|---|---|

Molecular Formula |

C9H10N2O6 |

Molecular Weight |

242.19 g/mol |

IUPAC Name |

1-(2-methoxyethoxy)-2,4-dinitrobenzene |

InChI |

InChI=1S/C9H10N2O6/c1-16-4-5-17-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3 |

InChI Key |

ZDBFHNSBSQNPMA-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.